molecular formula C11H13ClN4O B3012415 [(5-Chloropyrazin-2-yl)methyl](methyl)[(5-methyl-1,2-oxazol-3-yl)methyl]amine CAS No. 1808878-62-7

[(5-Chloropyrazin-2-yl)methyl](methyl)[(5-methyl-1,2-oxazol-3-yl)methyl]amine

Cat. No.: B3012415
CAS No.: 1808878-62-7
M. Wt: 252.7
InChI Key: LQBPYYAQYWYULI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazine and oxazole, both of which are heterocyclic aromatic organic compounds. Pyrazine is a six-membered ring with two nitrogen atoms while oxazole is a five-membered ring containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of this compound might involve the reaction of a 5-chloropyrazin-2-yl)methyl group with a (5-methyl-1,2-oxazol-3-yl)methyl group. The exact synthesis process could not be found in the available resources .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of two different heterocyclic rings. The pyrazine ring contains two nitrogen atoms while the oxazole ring contains one oxygen and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, InChI code, and IUPAC name . It is an oil at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[(5-chloropyrazin-2-yl)methyl]-N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-8-3-9(15-17-8)6-16(2)7-10-4-14-11(12)5-13-10/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBPYYAQYWYULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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